![molecular formula C9H13N3 B109604 1-Pyridin-3-yl-piperazine CAS No. 67980-77-2](/img/structure/B109604.png)
1-Pyridin-3-yl-piperazine
Overview
Description
1-Pyridin-3-yl-piperazine is a chemical compound and a derivative of piperazine . It is an active structural component that is used as a building block to prepare various medicinally important active molecules . Some derivatives of this substance are known to act as potent and selective α 2 -adrenergic receptor antagonists .
Synthesis Analysis
The synthesis of 1-Pyridin-3-yl-piperazine and its derivatives involves various methods. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . Another study discusses the synthesis and biological activities of pyrimidine-piperazine analogs .
Molecular Structure Analysis
The molecular structure of 1-Pyridin-3-yl-piperazine can be determined using various techniques such as X-ray diffraction and density functional theory (DFT) calculation . A study on piperazine and piperidine derivatives provides structural and molecular insights into these compounds .
Chemical Reactions Analysis
The chemical reactions involving 1-Pyridin-3-yl-piperazine are complex and can lead to the formation of various medicinally important active molecules . More research is needed to fully understand the chemical reactions of 1-Pyridin-3-yl-piperazine and its derivatives.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Pyridin-3-yl-piperazine can be determined using various techniques. For instance, the molecular weight of 1-Pyridin-3-yl-piperazine is 163.22 g/mol, and it has a topological polar surface area of 28.2 Ų .
Scientific Research Applications
Medicinal Chemistry
The piperazine moiety, which includes “1-Pyridin-3-yl-piperazine”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It’s mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Urease Inhibition
“1-Pyridin-3-yl-piperazine” has been used in the synthesis of derivatives that have shown significant urease inhibition . Urease is a nickel-dependent enzyme found in various life forms, catalyzing urea breakdown, concluding nitrogen metabolism by generating ammonia and carbamate . This process causes a rise in pH, supports the survival of pathogens, and can lead to infections such as gastric disorders like ulcers and cancer in humans .
Anti-tubercular Activity
Piperazine derivatives, including “1-Pyridin-3-yl-piperazine”, have been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have shown anti-tubercular activity .
Synthesis of 4-amino-pyridyl Derivatives
“1-Pyridin-3-yl-piperazine” can be used in the synthesis of 4-amino-pyridyl derivatives for various biological applications .
Determination of Isocyanates in Air
“1-Pyridin-3-yl-piperazine” may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC .
Fluorometric Determination of Airborne Diisocyantes
“1-Pyridin-3-yl-piperazine” may be employed as a reagent for the fluorometric determination of airborne diisocyantes .
Safety and Hazards
Future Directions
The future directions in the research of 1-Pyridin-3-yl-piperazine and its derivatives involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research is also needed to explore their potential applications in medicine and other fields .
Mechanism of Action
Target of Action
1-Pyridin-3-yl-piperazine, also known as 1-(pyridin-3-yl)piperazine, is a chemical compound that has been found to interact with several targets. Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . It’s also suggested that some piperazine derivatives can interact with both histamine H3 and Sigma-1 receptors .
Mode of Action
The interaction of 1-Pyridin-3-yl-piperazine with its targets results in a variety of changes. For instance, when acting as an α2-adrenergic receptor antagonist, it prevents the action of neurotransmitters, thereby influencing the nervous system . When interacting with histamine H3 and Sigma-1 receptors, it can potentially influence various biological processes, including pain perception .
Biochemical Pathways
Given its potential interaction with α2-adrenergic, histamine h3, and sigma-1 receptors, it’s likely that it influences a variety of pathways related to neurotransmission and pain perception .
Pharmacokinetics
The piperazine moiety is often used in drug design due to its impact on the physicochemical properties of the final molecule, which can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 1-Pyridin-3-yl-piperazine’s action depend on its specific targets and the context in which it is used. For instance, as an α2-adrenergic receptor antagonist, it could potentially influence neuronal activity . As a histamine H3 and Sigma-1 receptor antagonist, it could potentially have antinociceptive (pain-relieving) effects .
properties
IUPAC Name |
1-pyridin-3-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJHEWLYGJJCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331321 | |
Record name | 1-Pyridin-3-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-yl-piperazine | |
CAS RN |
67980-77-2 | |
Record name | 1-Pyridin-3-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-3-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.